Cas no 87128-27-6 (4-(hydroxymethyl)benzamide)

4-(hydroxymethyl)benzamide structure
4-(hydroxymethyl)benzamide structure
상품 이름:4-(hydroxymethyl)benzamide
CAS 번호:87128-27-6
MF:C8H9NO2
메가와트:151.162562131882
MDL:MFCD11643153
CID:838938
PubChem ID:584760

4-(hydroxymethyl)benzamide 화학적 및 물리적 성질

이름 및 식별자

    • Benzamide, 4-(hydroxymethyl)-
    • (4-HYDROXYMETHYL)-BENZAMIDE
    • 4-(hydroxymethyl)benzamide
    • Benzamide, 4-(hydroxymethyl)- (9CI)
    • (4-hydroxymethyl)benzamide
    • 4-Hydroxymethyl-benzamid
    • 4-Hydroxymethyl-benzoesaeure-amid
    • 4-hydroxymethyl-benzoic acid amide
    • 4-(Hydroxymethyl)benzamide (ACI)
    • CS-0162592
    • 4-(hydroxymethyl)-Benzamide
    • 87128-27-6
    • ALBB-036361
    • DTXSID90342820
    • SB85085
    • SCHEMBL873232
    • p-hydroxymethyl benzamide
    • 4-Hydroxymethylbenzamide
    • AKOS008937861
    • DB-076852
    • EN300-138314
    • BS-17690
    • D82598
    • Z33545420
    • MFCD11643153
    • MDL: MFCD11643153
    • 인치: 1S/C8H9NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4,10H,5H2,(H2,9,11)
    • InChIKey: CBNMHHVYVQEPCW-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC(CO)=CC=1)N

계산된 속성

  • 정밀분자량: 151.06300
  • 동위원소 질량: 151.063328530g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 139
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 63.3Ų
  • 소수점 매개변수 계산 참조값(XlogP): 0.3

실험적 성질

  • 밀도: 1.2±0.1 g/cm3
  • 비등점: 356.6±25.0 °C at 760 mmHg
  • 플래시 포인트: 169.4±23.2 °C
  • PSA: 63.32000
  • LogP: 0.97810
  • 증기압: 0.0±0.8 mmHg at 25°C

4-(hydroxymethyl)benzamide 보안 정보

4-(hydroxymethyl)benzamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

4-(hydroxymethyl)benzamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-138314-2.5g
4-(hydroxymethyl)benzamide
87128-27-6 95%
2.5g
$394.0 2023-06-08
Cooke Chemical
BD3846246-100mg
4-(Hydroxymethyl)benzamide
87128-27-6 95%
100mg
RMB 399.20 2025-02-21
abcr
AB334146-1 g
4-(Hydroxymethyl)-benzamide; .
87128-27-6
1g
€338.40 2022-03-03
eNovation Chemicals LLC
D769707-250mg
BENZAMIDE, 4-(HYDROXYMETHYL)-
87128-27-6 95%
250mg
$330 2024-06-07
Chemenu
CM115954-5g
4-(Hydroxymethyl)benzamide
87128-27-6 95%
5g
$*** 2023-05-29
Enamine
EN300-138314-0.5g
4-(hydroxymethyl)benzamide
87128-27-6 95%
0.5g
$169.0 2023-06-08
Enamine
EN300-138314-5.0g
4-(hydroxymethyl)benzamide
87128-27-6 95%
5g
$689.0 2023-06-08
Cooke Chemical
BD3846246-250mg
4-(Hydroxymethyl)benzamide
87128-27-6 95%
250mg
RMB 595.20 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1233232-1g
4-(Hydroxymethyl)benzamide
87128-27-6 97%
1g
¥4273.00 2024-04-27
Enamine
EN300-138314-0.05g
4-(hydroxymethyl)benzamide
87128-27-6 95%
0.05g
$50.0 2023-06-08

4-(hydroxymethyl)benzamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
참조
Efficient route to deuterated aromatics by the deamination of anilines
Burglova, Kristyna; et al, Organic Letters, 2016, 18(14), 3342-3345

합성회로 2

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
참조
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

합성회로 3

반응 조건
1.1 Reagents: Borate(1-), amidotrihydro-, sodium, (T-4)- Solvents: Tetrahydrofuran ;  < 5 min, rt
1.2 Solvents: Water ;  15 min, rt
참조
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes
Guo, Yu ; et al, Nature Communications, 2021, 12(1),

합성회로 4

반응 조건
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
참조
Efficient route to deuterated aromatics by the deamination of anilines
Burglova, Kristyna; et al, Organic Letters, 2016, 18(14), 3342-3345

합성회로 5

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  Water Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: 1,4-Dioxane ;  16 h, 110 °C
참조
Hydration of Nitriles Enabled by PNP-manganese Pincer Catalyst
Wen, Xiaoting; et al, Asian Journal of Organic Chemistry, 2022, 11(4),

합성회로 6

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
참조
Combined Catalytic System of Scandium Triflate and Boronic Ester for Amide Bond Cleavage
Kita, Yusuke; et al, Advanced Synthesis & Catalysis, 2013, 355(17), 3391-3395

합성회로 7

반응 조건
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonic anhydride ,  Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, -10 °C; 4 h, -10 °C
참조
Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles
Rana, Anil; et al, SynOpen, 2018, 2(2), 0180-0191

합성회로 8

반응 조건
1.1 Reagents: NADH Catalysts: Cytochrome P450 199A4 Solvents: Ethanol ,  Water ;  pH 7.4, 30 °C
참조
The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Biocatalyst
Chao, Rebecca R.; et al, Chemistry - A European Journal, 2021, 27(59), 14765-14777

합성회로 9

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  28 h, rt
1.2 Reagents: Sodium carbonate ;  neutralized, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
참조
Combined Catalytic System of Scandium Triflate and Boronic Ester for Amide Bond Cleavage
Kita, Yusuke; et al, Advanced Synthesis & Catalysis, 2013, 355(17), 3391-3395

합성회로 10

반응 조건
1.1 Solvents: Tetrahydrofuran ;  0 °C; 14 h, 50 °C; 50 °C → 0 °C
1.2 Reagents: Potassium bifluoride ;  0 °C
1.3 Reagents: Water ;  1.5 h, 0 °C; 30 min, rt
2.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
참조
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

합성회로 11

반응 조건
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; 1.5 h, -78 °C; 2 h, rt; 0 °C
1.2 Reagents: Methanesulfonic acid ;  1 h, rt; 0 °C
1.3 1 h, rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 14 h, 50 °C; 50 °C → 0 °C
2.2 Reagents: Potassium bifluoride ;  0 °C
2.3 Reagents: Water ;  1.5 h, 0 °C; 30 min, rt
3.1 Reagents: Sodium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux
참조
Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate
Murai, Norio; et al, Organic Letters, 2012, 14(5), 1278-1281

4-(hydroxymethyl)benzamide Raw materials

4-(hydroxymethyl)benzamide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:87128-27-6)4-(hydroxymethyl)benzamide
A934734
순결:99%/99%
재다:1.0g/5.0g
가격 ($):347.0/682.0